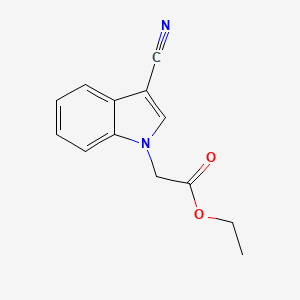

ethyl (3-cyano-1H-indol-1-yl)acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H12N2O2 |

|---|---|

Molecular Weight |

228.25 g/mol |

IUPAC Name |

ethyl 2-(3-cyanoindol-1-yl)acetate |

InChI |

InChI=1S/C13H12N2O2/c1-2-17-13(16)9-15-8-10(7-14)11-5-3-4-6-12(11)15/h3-6,8H,2,9H2,1H3 |

InChI Key |

CFWYDUZBCAXYFF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CN1C=C(C2=CC=CC=C21)C#N |

solubility |

>34.2 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of Ethyl 3 Cyano 1h Indol 1 Yl Acetate and Its Analogs

Reactivity of the Cyano Group

The electron-withdrawing nature of the cyano group at the C3-position of the indole (B1671886) ring significantly influences its reactivity, making it a key functional group for various chemical transformations.

Nucleophilic Additions and Cycloadditions Involving Nitrile Functionality

The carbon atom of the cyano group is electrophilic and susceptible to attack by nucleophiles. While direct nucleophilic addition to the nitrile of ethyl (3-cyano-1H-indol-1-yl)acetate itself is not extensively documented in the readily available literature, the reactivity of the analogous 3-cyanoacetyl indoles provides significant insights. In these analogs, the cyano group, activated by the adjacent carbonyl, readily participates in nucleophilic additions. For instance, in multi-component reactions, the cyano group can be involved in the formation of various heterocyclic systems.

The cyano group also participates in cycloaddition reactions. A notable example is the [3+2] cycloaddition. Although the C2-C3 double bond of indole is more prone to cycloadditions, the cyano group can also act as a dipolarophile. nih.gov For instance, 1,3-dipolar cycloaddition reactions of azomethine ylides with carbonyl compounds are a known method for synthesizing oxazolidine (B1195125) derivatives. nih.gov While specific examples with this compound as the dipolarophile are not prevalent, the general reactivity pattern of nitriles suggests its potential participation in such reactions.

Participation in Subsequent Annulation Reactions

The cyano group of 3-cyanoindole (B1215734) derivatives is a crucial participant in a variety of annulation reactions, leading to the formation of fused heterocyclic systems. These reactions often proceed through a cascade of events, including Knoevenagel condensation, Michael addition, and subsequent cyclization.

For example, 3-cyanoacetyl indoles react with various substrates in the presence of a catalyst to yield complex heterocyclic structures. In one-pot, multi-component reactions, these indole derivatives, in combination with aldehydes, malononitrile (B47326), and a catalyst, can form highly substituted pyran and pyridine (B92270) derivatives. nih.govresearchgate.netrsc.org A plausible mechanism for some of these transformations involves an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization where the cyano group plays a pivotal role in the final ring formation. nih.govresearchgate.netrsc.org

The following table summarizes selected annulation reactions involving 3-cyanoindole analogs:

| Reactants | Catalyst/Conditions | Product | Reference |

| 3-Cyanoacetyl indoles, aromatic aldehydes, malononitrile/cyanoacetate (B8463686) | L-proline, refluxing EtOH | Functionalized indol-3-yl pyran derivatives | rsc.org |

| 3-(1H-Indol-3-yl)-3-oxopropanenitriles, aromatic aldehydes, cycloalkanones, ammonium (B1175870) acetate (B1210297) | Refluxing EtOH | Indole–cycloalkyl[b]pyridine-3-carbonitrile hybrids | nih.gov |

| 3-Cyanoacetyl indole, aromatic aldehydes, 1-(9-butylcarbazol-3-yl)ethanone, ammonium acetate | HOAc-glycol, microwave irradiation | 3-Cyano-2-(1H-indol-3-yl)-6-(9-butylcarbazol-3-yl)pyridines | nih.govrsc.org |

| 3-Cyanoacetyl indoles, aromatic aldehydes, malononitrile | [Hmim]HSO4, aqueous media | 3-Pyranyl indole derivatives | rsc.org |

Reactivity of the Ester Moiety

The ethyl acetate group attached to the indole nitrogen provides another handle for chemical modification, allowing for transformations into other functional groups or participation in intramolecular cyclization reactions.

Transformation to Carboxylic Acid Derivatives (e.g., hydrolysis)

The ester functionality of this compound can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid, (3-cyano-1H-indol-1-yl)acetic acid. chemicalbook.com This transformation is a fundamental reaction that converts the ester into a more versatile carboxylic acid group, which can then be used for further synthetic manipulations, such as amide bond formation. The hydrolysis of esters is a well-established reaction, typically achieved by heating with aqueous acid or base. nih.gov

For instance, the hydrolysis of ethyl 1-[(2-oxo-1,3-dioxolan-4-yl)methyl]-1H-indole-2-carboxylates with KOH in ethanol (B145695) leads to both decarboxylative ring cleavage and ester hydrolysis to form 1-(2,3-dihydroxypropyl)-1H-indole-2-carboxylic acids in good yields. nih.gov This demonstrates the feasibility of ester hydrolysis in complex indole derivatives.

Involvement in Intramolecular Cyclizations (e.g., Blaise reaction)

The ester moiety, in conjunction with the cyano group, can potentially participate in intramolecular cyclization reactions. One such reaction is the Blaise reaction, which involves the reaction of a nitrile with an α-haloester in the presence of zinc to form a β-enamino ester or, after acidic workup, a β-keto ester. organic-chemistry.orgpondiuni.edu.in

While a direct intramolecular Blaise reaction of this compound has not been explicitly described, the principle of the reaction suggests its potential. An intramolecular variant would require the generation of an organozinc intermediate from an α-halo derivative of the ester, which could then attack the nitrile intramolecularly. The feasibility of the Blaise reaction has been demonstrated on various nitriles, and modifications to the reaction conditions have expanded its scope. organic-chemistry.orgpondiuni.edu.in The reaction of nitriles with the zinc enolate of ethyl bromoacetate (B1195939) is a known method for synthesizing β-keto esters. pondiuni.edu.in

Transformations at the Indole Core

The indole nucleus itself is a reactive heterocycle, with the C2 and C3 positions being particularly susceptible to electrophilic substitution and other transformations. The presence of the N-acetic acid ethyl ester and the C3-cyano group modifies the reactivity of the indole ring.

The C2–C3 π-bond of indole readily participates in cycloaddition reactions. nih.govrsc.org The introduction of substituents at the C3 position, such as the cyano group, can direct further reactions to other positions of the indole ring. For example, while electrophilic substitution on unsubstituted indole typically occurs at the C3 position, the presence of a substituent at this position can lead to reactions at C2 or other positions of the benzene (B151609) ring.

In the context of 3-cyanoacetyl indoles, various reactions have been developed that lead to the formation of fused systems by involving the C2 position of the indole. For example, the reaction of 3-cyanoacetyl indoles with different reagents can lead to the synthesis of pyran, pyridine, and furan (B31954) derivatives fused or attached to the indole core. nih.govresearchgate.netrsc.org

Cyclization Reactions Leading to Fused Heterocycles

The presence of reactive functional groups in this compound and its analogs, such as 3-cyanoacetyl indoles, facilitates intramolecular and intermolecular cyclization reactions to form a variety of fused heterocyclic structures. These reactions are often key steps in the synthesis of biologically active molecules and functional materials. encyclopedia.pubresearchgate.net

One prominent pathway involves the reaction of the active methylene (B1212753) group in 3-cyanoacetyl indoles (analogs where the N1-substituent is absent or different) with various electrophiles, leading to fused pyran and pyridine rings. researchgate.netnih.gov For instance, multicomponent reactions of 3-cyanoacetyl indoles, aldehydes, and malononitrile or ethyl acetoacetate (B1235776), often catalyzed by a base like piperidine (B6355638) or a Lewis acid, yield highly substituted pyran derivatives fused to the indole core. researchgate.netnih.gov

A plausible mechanism for pyran formation involves an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the 3-cyanoacetyl indole enolate. Subsequent intramolecular cyclization and dehydration afford the final fused pyran system. nih.gov Similarly, when ammonium acetate is used as a nitrogen source, the reaction cascade can lead to fused pyridine rings. researchgate.netnih.gov

Palladium-catalyzed intramolecular cyclization is another powerful strategy. For example, the intramolecular Heck reaction has been employed to synthesize 3,4-fused tricyclic indole skeletons. encyclopedia.pub While not starting directly from this compound, these methods, such as the Larock indole synthesis, demonstrate the potential for cyclizing appropriately substituted indole precursors to generate complex fused systems. encyclopedia.pub The reaction of 2-alkynylanilines, which can be seen as precursors to the indole core, can undergo palladium-catalyzed cyclization to form 2-substituted indoles. mdpi.com

Table 1: Examples of Cyclization Reactions Leading to Fused Heterocycles from 3-Cyanoindole Analogs

| Starting Material (Analog) | Reagents | Catalyst/Conditions | Fused Heterocycle | Ref |

|---|---|---|---|---|

| 3-Cyanoacetyl indole, Aromatic aldehyde, Malononitrile | --- | Piperidine, EtOH, Ultrasonic irradiation | 2-Amino-4-aryl-6-(1H-indol-3-yl)-4H-pyran-3,5-dicarbonitrile | nih.gov |

| 3-Cyanoacetyl indole, Aromatic aldehyde, Ethyl acetoacetate | InCl₃/NH₄OAc | Microwave irradiation | 3-(Pyranyl)- and 3-(dihydropyridinyl)indole derivatives | nih.gov |

| 3-Indolyl-3-oxopropanenitriles, Dialkyl acetylenedicarboxylates, Isocyanides | --- | CH₂Cl₂, Mild conditions | Highly functionalized 6-(indol-3-yl)-4H-pyrans | nih.gov |

| o-Alkynyl-N-alkylideneanilines | --- | Palladium acetate, Tri-n-butylphosphine, 1,4-Dioxane | 2-Substituted-3-(1-alkenyl)indoles | organic-chemistry.org |

| 2-Iodoaniline derivative, Terminal alkyne | Cs₂CO₃, K₂CO₃ or Et₃N | Pd-catalyzed, Microwave irradiation | 3-Aryl-4-fluoro-2-substituted-1H-indoles | mdpi.com |

Functionalization at Other Positions of the Indole Ring

The indole nucleus of this compound can be further modified at various positions, although the directing effects of the existing N1-acetate and C3-cyano groups significantly influence the regioselectivity of these reactions.

A key strategy for functionalization is the transition-metal-catalyzed C-H activation. For instance, palladium(II)-catalyzed C-H arylation of free (NH) indoles bearing a carbonyl directing group at the C3 position, such as a formyl group, has been shown to selectively occur at the C4 position. nih.gov This suggests that the cyano group at C3 in this compound could potentially direct electrophilic functionalization to the C4 position. The same study noted that functionalization of indole-3-carboxylic acid or its methyl ester with aryl iodides under similar palladium catalysis resulted in decarboxylation followed by C2-arylation. nih.gov This highlights the crucial role of the C3 substituent in directing the position of functionalization.

In some cases, functionalization can be accompanied by rearrangements. For example, the C-H functionalization of 3-acetylindoles can lead to a domino C4-arylation followed by a migration of the acetyl group to the C2 position. nih.gov

Direct halogenation is another method for functionalizing the indole ring. For example, 2-cyanoindole derivatives can be iodinated at the C3 position using iodine and potassium hydroxide (B78521). mdpi.com Although the target molecule already possesses a cyano group at C3, this reactivity is indicative of the potential for further substitution on the indole ring, for instance, at the C2 position if C3 is blocked, or at the benzene portion of the molecule (C4-C7). The synthesis of 5-((trimethylsilyl)ethynyl)-1H-indole-3-carbonitrile from 3-cyano-5-bromo-indole demonstrates that functionalization at the C5 position is also achievable. researchgate.net

Table 2: Examples of Functionalization at Other Positions of the Indole Ring

| Indole Substrate | Reagents | Catalyst/Conditions | Position of Functionalization | Product Type | Ref |

|---|---|---|---|---|---|

| 1H-Indole-3-carbaldehydes | Aryl iodides | Pd(OAc)₂, Ag₂CO₃ | C4 | C4-Arylated indoles | nih.gov |

| 3-Acetyl-1H-indoles | Aryl iodides | Pd(OAc)₂, Ag₂CO₃ | C4 and C2 | C4-Arylation with C3->C2 acetyl migration | nih.gov |

| Indole-3-carboxylic acid | Aryl iodides | Pd(OAc)₂, Ag₂CO₃ | C2 | C2-Arylated indoles (post-decarboxylation) | nih.gov |

| 1H-Indole-2-carbonitrile | I₂, KOH | DMF, 0 °C to rt | C3 | 3-Iodo-1H-indole-2-carbonitrile | mdpi.com |

| 3-Cyano-5-bromo-indole | Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂, CuI, Et₃N | C5 | 5-((trimethylsilyl)ethynyl)-1H-indole-3-carbonitrile | researchgate.net |

Cascade and Tandem Reaction Sequences

This compound and its analogs are excellent substrates for cascade and tandem reactions, which allow for the rapid construction of complex molecular architectures from simple starting materials in a single pot. nih.gov These sequences often involve a series of bond-forming events, such as condensations, additions, and cyclizations, that proceed sequentially without the need to isolate intermediates.

A common cascade sequence involving analogs like 3-cyanoacetyl indoles is initiated by a Knoevenagel condensation. For example, a three-component reaction between a 3-cyanoacetyl indole, an aromatic aldehyde, and a Michael acceptor like (E)-N-methyl-1-(methylthio)-2-nitroethenamine proceeds via an initial Knoevenagel condensation, followed by a Michael addition and an intramolecular O-cyclization to yield penta-substituted 4H-pyrans. nih.gov

Palladium-catalyzed tandem reactions have been developed for the efficient construction of the 3-cyanoindole scaffold itself. rsc.orgresearchgate.net One such process involves a Suzuki cross-coupling, followed by a base-induced isoxazole (B147169) fragmentation and an aldimine condensation. rsc.org Another one-pot cascade protocol for synthesizing 3-cyano-1H-indoles involves an aldol-type condensation, a copper-catalyzed amination, an intramolecular Michael addition, and subsequent dehydrogenative aromatization. acs.org

Furthermore, multicomponent reactions (MCRs) represent a significant class of cascade reactions. nih.govmdpi.com For example, a three-component cascade reaction involving 2-alkenyl anilines, aldehydes, and ethyl cyanoacetate (a structural component of the target molecule) has been used to synthesize highly substituted 1,2,3,4-tetrahydroquinolines. nih.gov This reaction proceeds through a Knoevenagel condensation followed by an aza-Michael–Michael addition sequence. nih.gov Radical cascade cyclization reactions have also been designed to synthesize complex fused systems like indolo[2,1-a]isoquinoline derivatives, where a cyano group can act as both a radical acceptor and a source for a carbonyl group in the final product. researchgate.net

Table 3: Examples of Cascade and Tandem Reaction Sequences

| Reaction Type | Starting Materials | Key Steps | Product | Ref |

|---|---|---|---|---|

| Three-component cascade | 3-Cyanoacetyl indole, Aromatic aldehyde, Nitroethenamine derivative | Knoevenagel condensation, Michael addition, Intramolecular O-cyclization | Penta-substituted 4H-pyrans | nih.gov |

| One-pot cascade | 2-(2-Bromophenyl)acetonitriles, Aldehydes, Aqueous ammonia (B1221849) | Aldol condensation, Cu-catalyzed amination, Michael addition, Aromatization | 3-Cyano-1H-indoles | acs.org |

| Three-component cascade | 2-Alkenyl aniline, Aldehydes, Ethyl cyanoacetate | Knoevenagel condensation, Aza-Michael–Michael addition | Highly substituted 1,2,3,4-tetrahydroquinolines | nih.gov |

| Palladium-catalyzed tandem | 2-Halophenyl isoxazole, Arylboronic acid, Amine | Suzuki coupling, Isoxazole fragmentation, Aldimine condensation | N-Aryl 3-cyanoindoles | rsc.org |

| Radical cascade | 1-Acryloyl-2-cyanoindoles, Alkyl Hantzsch esters, Na₂S₂O₅ | Alkylsulfonyl radical addition, Cyclization, Hydrolysis | Alkylsulfonyl pyrrolo[1,2-a]indolediones | researchgate.net |

Mechanistic Insights into Reactions Involving Ethyl 3 Cyano 1h Indol 1 Yl Acetate Precursors and Derivatives

Proposed Reaction Mechanisms for Multicomponent Processes

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product. Precursors like 3-cyanoacetyl indole (B1671886) are excellent substrates for such processes, often proceeding through a sequence of interconnected reactions.

A common mechanistic sequence in these MCRs begins with a Knoevenagel condensation. For instance, in the synthesis of highly functionalized 3-(dihydropyridinyl)indole derivatives, the process is initiated by the reaction between 3-cyanoacetyl indole and an aromatic aldehyde. nih.gov This is followed by a Michael addition, cyclization, and subsequent elimination or oxidation steps to yield the final heterocyclic product. nih.gov

One proposed pathway for the four-component reaction of 3-(1H-indol-3-yl)-3-oxopropanenitriles, aromatic aldehydes, cycloalkanones, and ammonium (B1175870) acetate (B1210297) involves a six-step tandem sequence:

Knoevenagel Condensation: The aldehyde reacts with the active methylene (B1212753) compound.

Nucleophilic Addition: An intermediate adds to the carbonyl of the cycloalkanone.

Michael Addition: A key carbon-carbon bond-forming step.

N-cyclization: The introduction of the nitrogen atom from ammonium acetate to form the ring.

Elimination: Typically the loss of a water molecule to create a double bond.

Air Oxidation: Aromatization to furnish the stable pyridine (B92270) ring. nih.gov

Another example is the synthesis of tetrazolo[1,5-a]pyrimidine (B1219648) derivatives. A proposed mechanism suggests that a base, such as triethylamine (B128534) (TEA), activates the aldehyde, which then undergoes nucleophilic addition with 3-cyanoacetyl indole. nih.gov This is followed by condensation with 1H-tetrazole-5-amine, intramolecular cyclization, and auto-oxidation to yield the final product. nih.gov The catalyst in these reactions can play a dual role; for example, ammonium acetate can act as both a catalyst and a source of ammonia (B1221849) for the formation of imine intermediates. nih.gov

Table 1: Examples of Proposed Multicomponent Reaction Mechanisms for Indole Precursors

| Final Product Type | Reactants | Catalyst/Reagent | Key Mechanistic Steps |

| 3-(Dihydropyridinyl)indole | 3-Cyanoacetyl indole, Aromatic aldehyde, Ethyl acetoacetate (B1235776) | InCl₃/NH₄OAc | Knoevenagel condensation, Michael addition, Cyclization |

| Indole–cycloalkyl[b]pyridine | 3-(1H-indol-3-yl)-3-oxopropanenitrile, Aromatic aldehyde, Cycloalkanone, Ammonium acetate | None (refluxing EtOH) | Knoevenagel condensation, Michael addition, N-cyclization, Elimination, Oxidation |

| 7-Substituted-tetrazolo[1,5-a]pyrimidine | 3-Cyanoacetyl indole, Aldehyde, 1H-Tetrazole-5-amine | Triethylamine (TEA) | Nucleophilic addition, Condensation, Intramolecular cyclization, Auto-oxidation |

| Symmetrical terpyridines | 3-(1H-indol-3-yl)-3-oxopropanenitrile, Aromatic aldehyde, 1,1'-(2,6-dimethylpyridine-3,5-diyl)bis(ethan-1-one), Ammonium acetate | Ammonium acetate | Imine formation, Knoevenagel condensation, Michael-type addition, Tautomerization, Intramolecular cyclization |

Mechanistic Pathways of Knoevenagel Condensations

The Knoevenagel condensation is a cornerstone reaction for ethyl (3-cyano-1H-indol-1-yl)acetate precursors, involving the reaction of an active methylene compound with an aldehyde or ketone. The mechanism is heavily influenced by the nature of the catalyst employed.

In a typical base-catalyzed mechanism, the base (e.g., ethoxide, piperidine (B6355638), triethylamine) abstracts a proton from the α-carbon of the active methylene compound (like ethyl cyanoacetate (B8463686) or 3-cyanoacetyl indole) to form a stable enolate. researchgate.net This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting β-hydroxy intermediate subsequently undergoes dehydration, often facilitated by the base, to yield the final α,β-unsaturated product. researchgate.net

The reaction can also be promoted by acid catalysts or a combination of acidic and basic sites. A study on the condensation of benzaldehyde (B42025) and ethyl cyanoacetate using mixed metal oxide catalysts found that both surface acidic and basic sites are necessary for high reaction rates. rsc.org In this scenario, the acid site may activate the carbonyl group of the aldehyde, while the basic site facilitates the deprotonation of the ethyl cyanoacetate. rsc.org In situ FTIR experiments have shown that the adsorption of ethyl cyanoacetate on a ZnO catalyst leads to an increase in hydroxyl intermediate species on the catalyst surface. rsc.org

More recently, photocatalytic methods have been developed. Carbon dots (CDs) derived from 5-hydroxymethylfurfural (B1680220) (HMF) have been used as photocatalysts for Knoevenagel condensations. mdpi.com Under UV irradiation, the CDs facilitate the reaction, which can be recycled multiple times without significant loss of activity. mdpi.com

Table 2: Catalytic Systems for Knoevenagel Condensation of Ethyl Cyanoacetate and Related Compounds

| Catalyst System | Substrates | Proposed Mechanistic Role |

| Base (e.g., Piperidine, Et₃N) | Aldehyde, Ethyl cyanoacetate | Abstracts α-proton to form a nucleophilic enolate. researchgate.net |

| Mixed Metal Oxides (e.g., ZnO) | Benzaldehyde, Ethyl cyanoacetate | Provides both acidic sites (to activate aldehyde) and basic sites (to form enolate). rsc.org |

| Photocatalyst (Carbon Dots) | Aromatic aldehydes, Ethyl cyanoacetate | Photo-activated C-C bond formation. mdpi.com |

| Dual Brønsted/Lewis Acid (e.g., HMTA-BAIL@MIL-101(Cr)) | Benzaldehyde, 3-Cyanoacetyl indole | Increases electrophilicity of the aldehyde's carbonyl group. nih.gov |

Elucidation of Cascade and Intramolecular Michael Addition Reactions

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next. For indole derivatives, these cascades often feature an intramolecular Michael addition as a key ring-forming step.

The Michael addition is the conjugate addition of a nucleophile (the Michael donor, such as an enolate) to an α,β-unsaturated carbonyl compound (the Michael acceptor). masterorganicchemistry.comlibretexts.org The general mechanism involves three main steps:

Deprotonation: A base removes a proton from the Michael donor to form a nucleophilic enolate. masterorganicchemistry.com

Conjugate Addition: The enolate attacks the β-carbon of the unsaturated system. masterorganicchemistry.com

Protonation: The resulting new enolate is protonated to give the final 1,5-dicarbonyl or related product. masterorganicchemistry.com

An efficient synthesis of the 3-cyano-1H-indole core itself relies on a cascade process. The reaction of 2-(2-bromophenyl)acetonitriles with aldehydes and aqueous ammonia proceeds through an aldol-type condensation, followed by a copper-catalyzed amination. nih.gov The crucial step is a subsequent intramolecular Michael addition, which forms the five-membered ring, followed by dehydrogenative aromatization to yield the indole structure. nih.gov

In the context of multicomponent reactions, the Knoevenagel product formed in the first step often serves as the Michael acceptor for subsequent transformations. For example, in the synthesis of indole–cycloalkyl[b]pyridine hybrids, a tandem sequence involves a Knoevenagel condensation followed by a Michael addition of a cycloalkanone enamine intermediate to the newly formed α,β-unsaturated system, ultimately leading to a complex heterocyclic scaffold. nih.gov Similarly, the formation of furan-2(5H)-one derivatives from indole involves the condensation of Meldrum's acid with an arylglyoxal to create a Michael acceptor, which then reacts with indole in a Michael-type fashion, followed by intramolecular cyclization. mdpi.com

Table 3: Examples of Cascade Reactions Involving Michael Additions

| Starting Materials | Key Intermediate (Michael Acceptor) | Key Mechanistic Steps | Final Product |

| 2-(2-Bromophenyl)acetonitrile, Aldehyde, Aqueous Ammonia | In situ formed α,β-unsaturated nitrile | Aldol condensation, Amination, Intramolecular Michael addition , Aromatization | 3-Cyano-1H-indole nih.gov |

| Indole, 4-Methoxyphenylglyoxal, Meldrum's acid | Condensation product of glyoxal (B1671930) and Meldrum's acid | Condensation, Michael addition , Intramolecular cyclization, Isomerization | 4-(1H-Indol-3-yl)furan-2(5H)-one mdpi.com |

| 3-(1H-Indol-3-yl)-3-oxopropanenitrile, Aldehyde, Cycloalkanone, Ammonium Acetate | Knoevenagel condensation product | Knoevenagel condensation, Michael addition , N-cyclization, Oxidation | Indole–cycloalkyl[b]pyridine nih.gov |

Kinetic Studies and Reaction Rate Analysis in Related Systems

While detailed kinetic studies specifically on reactions involving this compound are not extensively documented, analysis of related systems provides valuable insights into the factors governing reaction rates.

In the synthesis of the precursor ethyl cyanoacetate via the esterification of cyanoacetic acid and ethanol (B145695), the reaction rate is influenced by several factors. Orthogonal experiments have investigated the impact of catalyst amount, the molar ratio of reactants, reaction time, and temperature on the esterification rate to determine the optimal conditions for the synthesis. researchgate.net

For the Knoevenagel condensation, a key reaction of these precursors, kinetic observations have been made. A study of the reaction between benzaldehyde and ethyl cyanoacetate noted the presence of an induction period before catalytic activity was observed, suggesting the reaction may proceed via an autocatalytic pathway. rsc.org The study also determined that the highest reaction rates were achieved using a ZnO catalyst, which possessed the highest concentration of both acidic and basic sites, highlighting the importance of catalyst properties in dictating reaction speed. rsc.org

Reaction conditions such as the choice of solvent and catalyst, as well as the application of microwave irradiation, have been shown to significantly affect reaction times and yields, which are indirect measures of reaction kinetics. For example, some multicomponent reactions achieve high yields in minutes under microwave irradiation, a substantial rate enhancement compared to conventional heating. nih.gov

Table 4: Factors Influencing Reaction Rates in Related Systems

| Reaction Type | System Studied | Factors Investigated/Observed | Key Findings |

| Esterification | Cyanoacetic acid + Ethanol | Catalyst amount, Reactant ratio, Time, Temperature | These factors significantly influence the rate of ethyl cyanoacetate formation. researchgate.net |

| Knoevenagel Condensation | Benzaldehyde + Ethyl cyanoacetate | Catalyst type (mixed metal oxides) | Reaction rate is dependent on the concentration of both acidic and basic sites on the catalyst. rsc.org |

| Knoevenagel Condensation | Benzaldehyde + Ethyl cyanoacetate | Kinetic profile | An induction period suggests a possible autocatalytic pathway. rsc.org |

| Multicomponent Reaction | 3-Cyanoacetyl indoles + various reactants | Energy source (Microwave vs. Conventional heating) | Microwave irradiation can dramatically reduce reaction times from hours to minutes. nih.gov |

Computational and Theoretical Investigations

Electronic Structure Calculations

The electronic properties of a molecule are fundamental to understanding its stability, reactivity, and potential as a pharmacological agent. Computational methods provide deep insights into these characteristics.

Density Functional Theory (DFT) Studies of Cyano-Containing Indoles

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. Studies on cyano-containing indole (B1671886) derivatives have utilized DFT to elucidate various molecular properties. For instance, research on a series of ethyl 2-cyano-3-(1H-indol-3-yl)-3-phenylpropanoate derivatives employed DFT calculations to understand their structure and reactivity. sgu.edu.in These computations were performed using the B3LYP functional with a 6-311G** basis set, a common and reliable combination for organic molecules. sgu.edu.in

DFT is also used to analyze the distribution of electron density, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are crucial in predicting chemical reactivity and electronic transitions. For example, in studies of certain indole-based hydrazone sensors, DFT calculations revealed that the HOMO is primarily located on the indole moiety, while the LUMO is concentrated on other parts of the molecule, indicating a potential for intramolecular charge transfer upon excitation.

| Computational Method Details for Cyano-Containing Indoles | |

| Software | Gaussian 09W sgu.edu.in |

| Method | Density Functional Theory (DFT) sgu.edu.in |

| Functional | B3LYP (Becke, 3-parameter, Lee-Yang-Parr) sgu.edu.in |

| Basis Set | 6-311G** sgu.edu.in |

| Application | Structural and electronic analysis of indole derivatives. sgu.edu.in |

Ab Initio Methods for Energetic Assessments

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely on first principles (the laws of quantum mechanics and physical constants) without using experimental data or empirical parameterization. numberanalytics.comwikipedia.org These methods are employed for precise energetic assessments of molecules.

While specific ab initio energetic assessment data for ethyl (3-cyano-1H-indol-1-yl)acetate is not detailed in the available literature, such methods are broadly applied to the indole family. capes.gov.brox.ac.uk For example, ab initio calculations have been used to determine the structure and electronic properties of 5-cyanoindole (B20398) in its ground and excited states. researchgate.net These studies can accurately predict molecular geometries and the energetic separation between electronic states. researchgate.net For complex reactions, such as those in photosynthetic centers involving indole-like chromophores, ab initio methods have been used to calculate energy gaps and electron transfer matrix elements, which are critical for understanding reaction dynamics. nih.gov The choice of method, such as Hartree-Fock, Møller-Plesset perturbation theory (MP2), or Coupled Cluster (CC), and the size of the basis set are critical factors that determine the accuracy of the energetic calculations. wikipedia.orgrsc.org

Reaction Pathway Modeling

Understanding the step-by-step process of a chemical reaction is crucial for optimizing synthesis and developing new chemical transformations. Computational modeling provides a virtual window into these complex pathways.

Computational Prediction of Mechanistic Steps and Intermediates

Computational chemistry is instrumental in predicting the plausible mechanisms of chemical reactions, including the formation of intermediates. The synthesis of many cyano-containing indoles often proceeds through a one-pot, multi-component reaction. A common pathway involves an initial Knoevenagel condensation between an aldehyde and a compound with an active methylene (B1212753) group (like ethyl cyanoacetate), followed by a Michael addition of an indole derivative to the resulting adduct. sgu.edu.innih.gov

In a more complex example, the Rh(III)-catalyzed cyanation of indole has been studied using DFT, revealing a four-step mechanism. nih.gov This highlights the power of computational methods to map out catalytic cycles that are difficult to observe experimentally.

| Proposed Mechanistic Steps in Cyano-Indole Synthesis | Reference |

| Knoevenagel Condensation | An aldehyde reacts with an active methylene compound (e.g., ethyl cyanoacetate). sgu.edu.innih.gov |

| Michael Addition | An indole derivative adds to the double bond of the Knoevenagel adduct. sgu.edu.innih.gov |

| Proton Transfer | A series of proton transfers leads to the final product. sgu.edu.in |

| Tandem Sequence | A six-step sequence involving Knoevenagel condensation, nucleophilic addition, Michael addition, N-cyclization, elimination, and oxidation. nih.gov |

Transition State Characterization

A key aspect of modeling reaction pathways is the characterization of transition states—the highest energy point along a reaction coordinate. Identifying the structure and energy of a transition state allows for the calculation of the reaction's activation energy, which governs its rate.

First-principles calculations are frequently used to locate and characterize transition state structures. ukm.my For instance, in the neutral hydrolysis of ethyl acetate (B1210297) analogs, DFT and complete basis set (CBS) methods were used to optimize the geometries of the transition states. ukm.my These calculations showed specific bond elongations, such as the C-O ester bond and an O-H bond of a water molecule, which are characteristic of the bond-breaking and bond-forming processes occurring at the transition state. ukm.my While specific transition state data for the synthesis of this compound is not available, these computational techniques are standard practice for characterizing such reaction mechanisms.

Structural and Conformational Analysis via Computational Methods

The three-dimensional structure and conformational flexibility of a molecule are intrinsically linked to its function. Computational methods are essential tools for exploring these features. DFT calculations are routinely used to determine the optimized, lowest-energy geometry of molecules. sgu.edu.in This provides precise information on bond lengths, bond angles, and dihedral angles.

For related compounds like ethyl N-(3-cyano-1H-indol-2-yl)formimidate, single-crystal X-ray analysis, which provides definitive structural data, has been used to confirm computationally relevant features like the E conformation of a C=N imino bond. researchgate.net Such experimental data can be used to benchmark and validate the accuracy of computational structural models. The combination of computational analysis and experimental validation provides a comprehensive understanding of the molecule's three-dimensional arrangement.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed map of the atomic connectivity and electronic structure of ethyl (3-cyano-1H-indol-1-yl)acetate can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the ethyl group protons, the methylene (B1212753) protons of the acetate (B1210297) moiety, and the protons of the indole (B1671886) ring.

The ethyl group typically presents as a triplet for the methyl (CH₃) protons and a quartet for the methylene (OCH₂) protons, due to spin-spin coupling. The methylene protons of the N-CH₂CO group are expected to appear as a singlet, as they lack adjacent protons for coupling. The protons on the indole ring will appear in the aromatic region of the spectrum, with their specific chemical shifts and coupling patterns determined by their position on the ring and the electronic effects of the cyano and N-acetate substituents.

In a closely related compound, (E)-Ethyl 3-(1-(cyanomethyl)-1H-indol-2-yl)acrylate, the key N-CH₂-CN protons appear as a singlet at 5.07 ppm. sioc-journal.cn The aromatic protons of the indole ring in this analog are observed between 7.20 and 7.64 ppm. sioc-journal.cn For this compound, similar shifts are anticipated.

Interactive Data Table: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (ethyl) | ~1.3 | Triplet | ~7.1 |

| OCH₂ (ethyl) | ~4.2 | Quartet | ~7.1 |

| N-CH₂ | ~5.1 | Singlet | N/A |

| H-2 | ~7.8 | Singlet | N/A |

| Aromatic H | ~7.2 - 7.7 | Multiplet | - |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum for this compound will show signals for the ester carbonyl carbon, the carbons of the ethyl group, the N-methylene carbon, the nitrile carbon, and the eight distinct carbons of the 3-cyanoindole (B1215734) ring.

The ester carbonyl carbon (C=O) is expected at the most downfield position, typically around 166-170 ppm. The nitrile carbon (C≡N) appears in a characteristic window around 114-117 ppm. The carbons of the ethyl group (OCH₂ and CH₃) and the N-methylene carbon (N-CH₂) will be found in the aliphatic region. For instance, in ethyl acetate, the OCH₂ carbon is at approximately 61 ppm and the CH₃ carbon is at about 14 ppm. chemicalbook.com In the analog (E)-Ethyl 3-(1-(cyanomethyl)-1H-indol-2-yl)acrylate, the N-CH₂ carbon is found at 31.5 ppm, and the indole carbons resonate between 106 and 138 ppm. sioc-journal.cn

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | ~167.0 |

| C-7a | ~137.0 |

| C-3a | ~128.0 |

| Aromatic C-H | ~120.0 - 125.0 |

| C≡N | ~115.0 |

| Aromatic C-H | ~109.0 |

| C-3 | ~100.0 |

| OCH₂ | ~62.0 |

| N-CH₂ | ~48.0 |

| CH₃ | ~14.0 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound is characterized by several key absorption bands.

The most prominent features are the sharp, strong absorption from the nitrile (C≡N) stretch and the strong absorption from the ester carbonyl (C=O) stretch. In similar structures like ethyl cyano(cyclohexylidene)acetate, these bands appear at approximately 2224 cm⁻¹ and 1729 cm⁻¹, respectively. rsc.org Additionally, the spectrum will show C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, typically in the 2850-3150 cm⁻¹ range. C-O stretching of the ester and C-N stretching will also be present in the fingerprint region (below 1500 cm⁻¹).

Interactive Data Table: Characteristic IR Absorption Frequencies

| Functional Group | Bond | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |

| Aromatic C-H | C-H | Stretch | 3150 - 3000 | Medium |

| Aliphatic C-H | C-H | Stretch | 3000 - 2850 | Medium |

| Nitrile | C≡N | Stretch | ~2230 | Strong, Sharp |

| Ester Carbonyl | C=O | Stretch | ~1735 | Strong |

| Aromatic Ring | C=C | Stretch | ~1600, ~1470 | Medium-Weak |

| Ester C-O | C-O | Stretch | ~1240 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural fragments of a compound. In electron ionization (EI) mass spectrometry, the molecule is ionized to produce a molecular ion (M⁺•), which then undergoes fragmentation.

The molecular ion peak for this compound (C₁₃H₁₂N₂O₂) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (228.25 g/mol ). High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.

Common fragmentation pathways for this molecule would include:

Loss of the ethoxy group (-•OCH₂CH₃): Resulting in an [M - 45]⁺ fragment.

Loss of the ethyl ester group (-•COOCH₂CH₃): Resulting in an [M - 73]⁺ fragment, which would correspond to the 3-cyano-1H-indol-1-yl-methyl cation.

Cleavage of the N-CH₂ bond: Generating a stable indolyl radical or cation.

Loss of HCN: A characteristic fragmentation of indole rings, particularly those with a cyano substituent, leading to an [M - 27]⁺ fragment or subsequent fragments. scirp.org

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z Value | Fragment Identity | Fragmentation Pathway |

| 228 | [C₁₃H₁₂N₂O₂]⁺• | Molecular Ion (M⁺•) |

| 183 | [M - OCH₂CH₃]⁺ | Loss of ethoxy radical |

| 155 | [M - COOCH₂CH₃]⁺ | Loss of ethyl carboxylate radical |

| 141 | [C₉H₅N₂]⁺ | Loss of •CH₂COOEt |

| 116 | [C₈H₆N]⁺ | Characteristic indole fragment |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive solid-state structure of a crystalline compound, revealing precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not publicly available, data from closely related compounds, such as Ethyl N-(3-cyano-1H-indol-2-yl)formimidate, can provide valuable insights. researchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a pure sample. This experimental data is then compared to the theoretical values calculated from the molecular formula to verify the compound's elemental composition and purity.

For this compound, with the molecular formula C₁₃H₁₂N₂O₂, the theoretical elemental composition can be precisely calculated.

Interactive Data Table: Elemental Composition of C₁₃H₁₂N₂O₂

| Element | Symbol | Atomic Weight | Number of Atoms | Total Mass | Percentage (%) |

| Carbon | C | 12.011 | 13 | 156.143 | 68.41 |

| Hydrogen | H | 1.008 | 12 | 12.096 | 5.30 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 12.28 |

| Oxygen | O | 15.999 | 2 | 31.998 | 14.02 |

| Total | 228.251 | 100.00 |

Experimental results from a purified sample are expected to align closely with these calculated percentages, typically within a ±0.4% margin, thereby confirming the molecular formula.

Applications in Advanced Organic Synthesis

Utilization as a Synthetic Building Block for Complex Heterocyclic Systems

The strategic placement of functional groups in ethyl (3-cyano-1H-indol-1-yl)acetate makes it an ideal starting material for the synthesis of a wide array of intricate heterocyclic structures. Its utility spans the creation of various fused and substituted ring systems, which are often scaffolds for biologically active molecules.

Synthesis of Pyranes and Dihydropyranes

The reactivity of the active methylene (B1212753) group adjacent to the cyano function in this compound facilitates its participation in reactions leading to pyran and dihydropyran derivatives. One-pot, multi-component reactions are a common strategy for accessing these structures. For instance, the reaction of 3-cyanoacetyl indoles with aromatic aldehydes and malononitrile (B47326) or ethyl acetoacetate (B1235776) can yield highly functionalized pyran derivatives. nih.gov These reactions are often catalyzed by bases like piperidine (B6355638) or Lewis acids such as indium(III) chloride. nih.gov The use of ultrasound irradiation has also been shown to promote these transformations efficiently. nih.gov

Several methodologies have been developed for the synthesis of indol-3-yl substituted pyran derivatives. nih.gov A one-pot, three-component reaction of 3-cyanoacetyl indoles, various aldehydes or isatins, and malononitrile or cyanoacetate (B8463686) in the presence of L-proline affords functionalized indol-3-yl pyran derivatives in good yields. nih.gov Another approach involves the reaction of 3-indolyl-3-oxopropanenitriles with dialkyl acetylenedicarboxylates and isocyanides, leading to highly functionalized 4H-pyrans. nih.gov

| Reactants | Catalyst/Conditions | Product | Yield (%) |

| 3-Cyanoacetyl indoles, Aromatic aldehydes, Malononitrile | Piperidine, EtOH, Ultrasonic irradiation | Indol-3-yl substituted pyran derivatives | 74-94 nih.gov |

| 3-Indolyl-3-oxopropanenitriles, Dialkyl acetylenedicarboxylates, Isocyanides | CH2Cl2 | Highly functionalized 6-(indol-3-yl)-4H-pyrans | 40-89 nih.gov |

| 3-Cyanoacetyl indoles, Aldehydes/Isatins/Acenaphthenequinone, Malononitrile/Cyanoacetate | L-proline, EtOH, Reflux | Functionalized indol-3-yl pyran derivatives | 70-88 nih.gov |

Synthesis of Pyridines and Dihydropyridines

The construction of pyridine (B92270) and dihydropyridine (B1217469) rings is another significant application of this compound and its derivatives. Multi-component reactions, such as the Hantzsch synthesis, are frequently employed. nih.gov For example, a one-pot, four-component reaction of 3-(1H-indol-3-yl)-3-oxopropanenitrile, various aldehydes, 3-acetyl-2H-chromenones, and ammonium (B1175870) acetate (B1210297) in acetic acid produces indole (B1671886) and coumarin-containing pyridine-3-carbonitrile (B1148548) derivatives in high yields. nih.gov

Furthermore, the synthesis of 2-amino-6-(1H-indol-3-yl)-4-arylpyridine-3,5-dicarbonitriles can be achieved through a four-component reaction of 3-cyanoacetyl indoles, aromatic aldehydes, ammonium acetate, and malononitrile under aqueous micellar conditions. nih.gov This method highlights the use of green chemistry principles in synthesizing complex heterocycles. The synthesis of various 1,4-dihydropyridine (B1200194) derivatives has been reported using different catalysts and reaction conditions. nih.govjsynthchem.com

| Reactants | Catalyst/Conditions | Product | Yield (%) |

| 3-(1H-Indol-3-yl)-3-oxopropanenitrile, Aldehydes, 3-Acetyl-2H-chromenones, Ammonium acetate | Acetic acid, 120 °C | Indole and coumarin (B35378) containing pyridine-3-carbonitrile derivatives | 85-92 nih.gov |

| 3-Cyanoacetyl indoles, Aromatic aldehydes, Ammonium acetate, Malononitrile | VB1, CTAB, Aqueous micellar conditions, 57 °C | 2-Amino-6-(1H-indol-3-yl)-4-arylpyridine-3,5-dicarbonitriles | 90-94 nih.gov |

| Aromatic aldehydes, 1-(9-butylcarbazol-3-yl)ethanone, 3-(Cyanoacetyl)indole, Ammonium acetate | HOAc-glycol, Microwave irradiation (300 W) | 3-Cyano-2-(1H-indol-3-yl)-6-(9-butylcarbazol-3-yl)pyridine derivatives | 75-86 nih.govrsc.org |

Construction of Fused Pyrimidine (B1678525) Systems

This compound is a valuable synthon for the construction of fused pyrimidine systems. These structures are of interest due to their potential biological activities. One approach involves the one-pot, three-component reaction of 3-cyanoacetyl indole, aldehydes, and 1H-tetrazole-5-amine to synthesize 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitriles. nih.gov

Another notable synthesis is the Biginelli-type reaction, where a three-component, one-pot cyclocondensation of an aryl aldehyde, 3-(cyanoacetyl)-indoles, and urea (B33335) in the presence of a thiazolium anion catalyst yields 6-(1H-indol-3-yl)-2-oxo-4-aryl-1,2,3,4-tetrahydropyrimidine-5-carbonitriles. nih.gov These methods provide efficient routes to novel fused pyrimidine derivatives incorporating an indole moiety.

| Reactants | Catalyst/Conditions | Product | Yield (%) |

| 3-Cyanoacetyl indole, Aldehydes, 1H-Tetrazole-5-amine | Triethylamine (B128534), DMF, Reflux | 7-Substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitriles | 61-76 nih.gov |

| Aryl aldehyde, 3-(Cyanoacetyl)-indoles, Urea | Thiazolium anion (NHC), PEG-400, 58 °C | 6-(1H-Indol-3-yl)-2-oxo-4-aryl-1,2,3,4-tetrahydropyrimidine-5-carbonitriles | 88-93 nih.gov |

Preparation of Thiazole (B1198619) and Fused Thiazole Derivatives

The synthesis of thiazole and fused thiazole derivatives represents another important application of indole-containing precursors. While direct use of this compound is less common, related indole derivatives serve as key starting materials. For instance, 1-[(1H-Indol-2-yl)-carbonyl]-thiosemicarbazide can react with phenacyl bromides to form N'-(4-aryl-1,3-thiazol-2-yl)-1H-indole-2-carbohydrazides. mdpi.com

The renowned Hantzsch thiazole synthesis is a versatile method for preparing thiazole derivatives. jpionline.org This reaction typically involves the condensation of an α-haloketone with a thioamide. Although not directly starting from this compound, the principles of this synthesis can be applied to indole-containing substrates to generate novel thiazole structures. Efficient synthesis of fused-thiazole derivatives has been achieved using environmentally friendly solvents like acetic acid. rsc.orgresearchgate.net

| Reactants | Conditions | Product |

| 1-[(1H-Indol-2-yl)-carbonyl]-thiosemicarbazide, Phenacyl bromides | Ethanol (B145695), Room Temperature | N'-(4-Aryl-1,3-thiazol-2-yl)-1H-indole-2-carbohydrazides mdpi.com |

| Ketone, Thiourea, Iodine | Steam bath | 2-Amino, 4-substituted phenyl thiazole jpionline.org |

Synthesis of Pyrrolo[3,2-e]indoles

The pyrrolo[3,2-e]indole core is present in several biologically active natural products. beilstein-journals.org The synthesis of this privileged scaffold can be achieved from precursors derived from indolylacetonitriles. A two-step procedure starting from 5-nitroindol-4-ylacetonitriles can lead to the formation of pyrrolo[3,2-e]indole-1-carbonitriles. researchgate.net This transformation involves alkylation of the indolylacetonitrile followed by a base-mediated cyclization. beilstein-journals.org The removal of protecting groups, such as a benzyloxymethyl group, can be accomplished through catalytic hydrogenation to yield the final pyrrolo[3,2-e]indole derivatives. beilstein-journals.org

Development of Novel Synthetic Methodologies Based on Cyanoindole-Acetate Scaffolds

The versatile structure of this compound, which combines an indole nucleus with a reactive ethyl cyanoacetate moiety, has established it as a valuable building block in the development of novel synthetic methodologies. Its utility is particularly prominent in the realm of multicomponent reactions (MCRs), which allow for the efficient, one-pot synthesis of complex molecular architectures from three or more starting materials. The activated methylene group, flanked by a nitrile and an ester carbonyl group, serves as a key reactive site for a variety of chemical transformations.

Methodologies based on this scaffold are primarily centered on its ability to participate in sequential Knoevenagel condensations and Michael additions. These reactions, often performed in a tandem fashion, provide access to a diverse array of heterocyclic compounds. The indole-3-carbonitrile framework is a recurring motif in these newly synthesized molecules, which are of significant interest due to their potential applications.

Research has demonstrated that cyanoacetyl indoles, which are structurally analogous to this compound, are highly effective substrates in MCRs for generating libraries of heterocyclic compounds. nih.govresearchgate.netrsc.org These reactions often proceed with high atom economy and can be catalyzed by a range of catalysts, from simple bases to metal nanoparticles and ionic liquids, sometimes under microwave irradiation or ultrasonic conditions to enhance reaction rates and yields. nih.govnih.gov

One of the most explored avenues is the synthesis of substituted pyran and pyridine derivatives. For instance, the one-pot reaction of 3-cyanoacetyl indoles with aromatic aldehydes and a source of active methylene compounds like malononitrile or ethyl acetoacetate leads to the formation of highly functionalized pyran- and pyridine-containing indole derivatives. nih.govnih.gov A plausible mechanism for these transformations typically involves an initial Knoevenagel condensation between the aldehyde and the cyanoacetyl indole, followed by a Michael addition of the second active methylene compound and subsequent intramolecular cyclization and dehydration or oxidation. nih.gov

The development of these synthetic strategies has led to the creation of structurally diverse molecules that would otherwise require lengthy, multi-step synthetic sequences. The following tables summarize some of the novel synthetic methodologies developed using the cyanoindole scaffold, which are directly applicable to this compound.

Table 1: Synthesis of Pyranyl-Indole Derivatives

| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |

| 3-Cyanoacetyl indole, Aromatic aldehydes, Malononitrile | L-proline, Refluxing EtOH | 2-Amino-4-aryl-6-(1H-indol-3-yl)-4H-pyran-3,5-dicarbonitriles | 70-88 | nih.govoiccpress.com |

| 3-Cyanoacetyl indole, Aromatic aldehydes, Ethyl acetoacetate | InCl₃/NH₄OAc, Microwave (540 W) | Highly functionalized 3-(pyranyl)-indole derivatives | 55-86 | nih.govnih.gov |

| 3-Cyanoacetyl indole, Aromatic aldehydes, Malononitrile | [Hmim]HSO₄, Refluxing H₂O | 3-Pyranyl indole derivatives | 85-94 | researchgate.net |

Table 2: Synthesis of Pyridinyl-Indole Derivatives

| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |

| 3-Cyanoacetyl indole, Aromatic aldehydes, 1-(9-Butylcarbazol-3-yl)ethanone, Ammonium acetate | HOAc-glycol, Microwave (300 W) | 3-Cyano-2-(1H-indol-3-yl)-6-(9-butylcarbazol-3-yl)pyridine derivatives | 75-86 | nih.govrsc.org |

| 3-Cyanoacetyl indoles, Aromatic aldehydes, Malononitrile, Ammonium acetate | Thiamine hydrochloride (VB₁), CTAB, H₂O | 2-Amino-6-(1H-indol-3-yl)-4-arylpyridine-3,5-dicarbonitriles | 90-94 | nih.gov |

| 3-(1H-Indol-3-yl)-3-oxopropanenitriles, Aromatic aldehydes, Cycloalkanones, Ammonium acetate | Refluxing EtOH | Indole–cycloalkyl[b]pyridine-3-carbonitrile hybrids | 80-95 | nih.gov |

Furthermore, the reactivity of the cyanoindole-acetate scaffold has been extended to the synthesis of more complex fused heterocyclic systems. For example, four-component reactions have been devised to produce indole and coumarin-containing pyridine-3-carbonitrile derivatives in high yields. nih.gov Similarly, tetrazolopyrimidine and triazolopyrimidine derivatives tethered to an indole moiety have been synthesized through one-pot, three-component reactions. nih.gov

The utility of this scaffold is also evident in the synthesis of ethyl 2-cyano-3-(1H-indol-3-yl)-3-phenylpropanoate derivatives through a one-pot multicomponent reaction catalyzed by CuO nanoparticles. This methodology involves a Knoevenagel condensation followed by a Michael addition of an indole derivative, highlighting the adaptability of the cyanoacetate moiety in different reaction sequences. sgu.edu.in These examples underscore the importance of the this compound framework as a versatile platform for the development of novel and efficient synthetic routes to a wide range of heterocyclic compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl (3-cyano-1H-indol-1-yl)acetate, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The compound is typically synthesized via alkylation of 3-cyanoindole with ethyl bromoacetate. Key steps include:

- Step 1 : Reacting 3-cyanoindole with ethyl bromoacetate in a polar aprotic solvent (e.g., acetonitrile) at 0°C to room temperature for 72 hours, using K₂CO₃ as a base to deprotonate the indole nitrogen .

- Step 2 : Monitoring reaction progress via TLC or LC-MS. Purification by column chromatography (silica gel, ethyl acetate/hexane gradient) yields the product.

- Critical Conditions : Strict temperature control (0°C initiation) prevents side reactions, while excess ethyl bromoacetate (1.2–1.5 eq) ensures complete alkylation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : The indole proton (H-1) appears as a singlet near δ 7.8–8.0 ppm, while the ethyl ester group shows a quartet at δ 4.1–4.3 ppm (CH₂) and a triplet at δ 1.2–1.4 ppm (CH₃). The cyano group’s carbon resonates at ~115 ppm in ¹³C NMR .

- FT-IR : Strong absorption at ~2200 cm⁻¹ (C≡N stretch) and 1720 cm⁻¹ (ester C=O) confirms functional groups .

- Mass Spectrometry : ESI-MS typically displays [M+H]⁺ at m/z 229.1 (calculated for C₁₂H₁₀N₂O₂).

Q. How does the reactivity of this compound with nucleophiles influence its utility in derivatization?

- Methodological Answer : The cyano group and ester moiety are reactive sites:

- Cyano Group : Undergo reduction (e.g., LiAlH₄) to form amines or hydrolysis (acidic/alkaline conditions) to carboxylic acids.

- Ester Group : Saponification with LiOH/THF/EtOH/H₂O yields the carboxylic acid derivative, enabling further coupling (e.g., amide formation via EDC/HOBt) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Contradictions often arise from tautomerism or solvent effects. Strategies include:

- Variable-Temperature NMR : Identify dynamic processes (e.g., rotameric equilibria) by acquiring spectra at 25°C, 40°C, and 60°C .

- DFT Calculations : Compare experimental ¹³C NMR shifts with computed values (B3LYP/6-311+G(d,p)) to validate structural assignments .

- X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry (e.g., confirming indole substitution patterns) .

Q. How can solvent polarity and catalyst selection impact the efficiency of multi-step syntheses involving this compound?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMF, CH₃CN) enhance nucleophilicity in alkylation steps, while THF/EtOH mixtures improve saponification yields .

- Catalyst Optimization : Use Pd(PPh₃)₄ for cross-coupling reactions (e.g., Sonogashira) with terminal alkynes, or scandium triflate for Friedel-Crafts acylations .

- Case Study : A 15% yield increase was observed when replacing CH₂Cl₂ with CH₃CN in Knoevenagel condensations .

Q. What computational approaches are recommended for predicting the electronic and vibrational properties of this compound?

- Methodological Answer :

- DFT/GIAO : Compute HOMO-LUMO gaps (B3LYP/6-31G*) to predict reactivity. The cyano group lowers LUMO energy, enhancing electrophilicity .

- Vibrational Analysis : Match experimental FT-IR/Raman spectra with scaled (0.96–0.98) harmonic frequencies from Gaussian 09 simulations .

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize crystallization conditions (e.g., ethanol/water mixtures) .

Q. What mechanistic insights explain the biological activity of this compound analogs in antimicrobial assays?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : The cyano group enhances membrane permeability, while the indole core interacts with bacterial DNA gyrase.

- In Vitro Testing : Perform MIC assays against S. aureus (ATCC 25923) and E. coli (ATCC 25922) in Mueller-Hinton broth. Derivatives with electron-withdrawing substituents (e.g., NO₂) show 4–8x higher activity .

- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., CYP450 for anticancer activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.